molecular formula C14H16F3N3O B11739239 [(2-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine CAS No. 1856096-68-8

[(2-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739239
CAS No.: 1856096-68-8
M. Wt: 299.29 g/mol
InChI Key: SNGDIVPLHOONCI-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a methoxyphenyl group and a trifluoroethyl-pyrazolyl group linked through a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with similar compounds such as:

The uniqueness of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1856096-68-8

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C14H16F3N3O/c1-21-13-5-3-2-4-11(13)8-18-9-12-6-7-19-20(12)10-14(15,16)17/h2-7,18H,8-10H2,1H3

InChI Key

SNGDIVPLHOONCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=NN2CC(F)(F)F

Origin of Product

United States

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